3-amino-2,3-dihydro-1H-inden-5-ol

Description

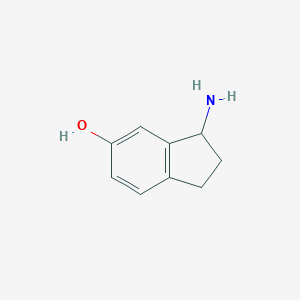

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPGBDOLGDVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564883 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-76-9 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,3-dihydro-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol

This guide provides a comprehensive overview of the synthetic pathway for 3-amino-2,3-dihydro-1H-inden-5-ol, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented with a focus on the underlying mechanistic principles and practical considerations for laboratory execution.

Introduction and Strategic Overview

3-amino-2,3-dihydro-1H-inden-5-ol is a valuable building block in medicinal chemistry, notably as a precursor to compounds with significant therapeutic potential. Its structural motif, featuring a hydroxylated indane backbone with a primary amine, allows for diverse functionalization and derivatization.

The most logical and efficient synthetic strategy commences with a commercially available or readily synthesized precursor, 5-hydroxy-1-indanone. The synthesis unfolds in a two-step sequence:

-

Oximation: Conversion of the ketone functionality of 5-hydroxy-1-indanone to an oxime.

-

Reduction: Subsequent reduction of the oxime to the desired primary amine.

This approach is favored due to its high efficiency, selectivity, and the relative stability of the intermediates.

Synthesis of the Precursor: 5-hydroxy-1-indanone

The starting material, 5-hydroxy-1-indanone, can be sourced commercially or synthesized through established methods. One common laboratory-scale synthesis involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. For instance, 3-(3-hydroxyphenyl)propanoic acid can be cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield 5-hydroxy-1-indanone.

Step-by-Step Synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol

The core of this guide focuses on the conversion of 5-hydroxy-1-indanone to the target amine.

Step 1: Oximation of 5-hydroxy-1-indanone

The initial step involves the reaction of 5-hydroxy-1-indanone with hydroxylamine to form 5-hydroxy-1-indanone oxime. This reaction is a classic condensation reaction between a ketone and a hydroxylamine derivative.

A detailed protocol for the oximation of 1-indanone is available in Organic Syntheses, which can be adapted for 5-hydroxy-1-indanone with minor modifications to account for the presence of the hydroxyl group.[1]

-

To a solution of 5-hydroxy-1-indanone (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and water, is added hydroxylamine hydrochloride (approximately 1.05-1.2 equivalents).

-

A base, such as sodium acetate or pyridine, is added to neutralize the hydrochloride and liberate the free hydroxylamine.

-

The reaction mixture is typically heated to a moderate temperature (e.g., 50-70 °C) and stirred for a period of 1 to 4 hours.[1][2]

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the product is isolated by precipitation upon addition of water or by extraction with an organic solvent after acidification of the aqueous layer.

-

The crude 5-hydroxy-1-indanone oxime is then purified by recrystallization.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the indanone. This is followed by proton transfer and subsequent dehydration to yield the C=N double bond of the oxime. The mildly acidic conditions generated by the hydroxylamine hydrochloride salt can catalyze the dehydration step. The use of a base is crucial to free the hydroxylamine from its salt for the initial nucleophilic attack.

Diagram: Oximation of 5-hydroxy-1-indanone

Caption: Reduction of the oxime to the final amine product.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 5-hydroxy-1-indanone | 5-hydroxy-1-indanone oxime | NH2OH·HCl, Base | >90% [1] |

| 2 | 5-hydroxy-1-indanone oxime | 3-amino-2,3-dihydro-1H-inden-5-ol | H2, Pd/C | 80-95% (estimated) |

Conclusion

The synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol from 5-hydroxy-1-indanone via an oxime intermediate is a robust and high-yielding process. The methodologies described herein are well-established in the field of organic synthesis and provide a reliable route to this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the final product in high purity.

References

-

Organic Syntheses, Coll. Vol. 4, p.522 (1963); Vol. 34, p.54 (1954). [Link]

-

Department of Chemistry, University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

-

Lewis, R. J., et al. Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Hydro-Oxy, 2024. [Link]

-

Gowda, D. C., & Mahesh, B. (2002). Reduction of oximes with sodium borohydride-copper (II) sulfate in methanol. Indian Journal of Chemistry-Section B, 41(6), 1291-1293. [Link]

-

Organic Syntheses, Coll. Vol. 7, p.305 (1990); Vol. 60, p.66 (1981). [Link]

-

Organic Synthesis, Sodium Borohydride (NaBH4) Reduction. [Link]

-

Singh, V. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32449-32475. [Link]

-

Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

-

Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2(4), 1957-1972. [Link]

- Teva Pharmaceutical Industries Ltd. (2007). Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.

-

Wikipedia. Narasaka–Prasad reduction. [Link]

-

da Silva, A. B. F., et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 36. [Link]

-

Itsuno, S., et al. (1998). Asymmetric reduction of ketoxime O-alkyl ethers with chirally modified NaBH4–ZrCl4. Journal of the Chemical Society, Perkin Transactions 1, (1), 15-20. [Link]

-

Redina, E. A., et al. (2022). Reaction pathway of 2-indanone oxime hydrogenation in acidic conditions over Pd/C or Pt/C catalysts. ResearchGate. [Link]

-

Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451. [Link]

-

Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451-494. [Link]

-

Felpin, F. X., et al. (2009). Synthesis of oxindoles by tandem Heck-reduction-cyclization (HRC) from a single bifunctional, in situ generated Pd/C catalyst. The Journal of organic chemistry, 74(3), 1349-1352. [Link]

-

Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 267(1), 61-68. [Link]

Sources

Spectroscopic characterization of 3-amino-2,3-dihydro-1H-inden-5-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-2,3-dihydro-1H-inden-5-ol

Executive Summary

This technical guide offers a comprehensive framework for the spectroscopic characterization of 3-amino-2,3-dihydro-1H-inden-5-ol, a substituted indane derivative with significant potential in medicinal chemistry. The indane scaffold is a core component of various biologically active compounds, making the unambiguous structural elucidation of its derivatives paramount for drug discovery and development.[1][2] This document provides an in-depth analysis of the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating detailed experimental protocols with expert interpretation, this guide serves as an essential resource for researchers and scientists, ensuring the identity, purity, and structural integrity of this important molecule.

Introduction: The Strategic Importance of Indane Scaffolds

The indane ring system, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a "privileged scaffold" in medicinal chemistry.[2] Its rigid conformation and diverse substitution possibilities allow for the precise spatial arrangement of functional groups, which is critical for targeted interactions with biological macromolecules.[2] Consequently, indane derivatives are integral to a range of therapeutics, from neuroprotective agents to anticancer molecules.[2]

3-amino-2,3-dihydro-1H-inden-5-ol (Molecular Formula: C₉H₁₁NO, Molecular Weight: 149.19 g/mol ) is a functionalized indane derivative featuring key pharmacophoric groups: a primary amine and a phenolic hydroxyl group.[3] These groups can participate in hydrogen bonding and ionic interactions, making the molecule a versatile building block for more complex pharmaceutical agents.[4]

Accurate and comprehensive characterization is not merely a procedural step but the foundation of reliable drug development. An integrated spectroscopic approach, combining data from multiple orthogonal techniques, is essential to confirm the molecular structure, identify impurities, and ensure batch-to-batch consistency. This guide details the application of this multi-faceted strategy for 3-amino-2,3-dihydro-1H-inden-5-ol.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized atom numbering system is crucial. The following diagram illustrates the structure of 3-amino-2,3-dihydro-1H-inden-5-ol with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure of 3-amino-2,3-dihydro-1H-inden-5-ol with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle and Rationale

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the chemical environment of hydrogen atoms (protons), their relative numbers (integration), and the connectivity to neighboring protons (spin-spin coupling). For 3-amino-2,3-dihydro-1H-inden-5-ol, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring and defining the stereochemical relationships of the protons on the five-membered ring.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like DMSO-d₆, which facilitates the observation of exchangeable -OH and -NH₂ protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H7 | ~7.05 | d | J ≈ 8.0 | 1H |

| H6 | ~6.60 | dd | J ≈ 8.0, 2.5 | 1H |

| H4 | ~6.75 | d | J ≈ 2.5 | 1H |

| Ar-OH | ~9.0 - 9.5 | s (broad) | - | 1H |

| H3 | ~4.20 | t | J ≈ 7.5 | 1H |

| H1α, H1β | ~2.95 / ~2.70 | m | - | 2H |

| H2α, H2β | ~2.40 / ~1.80 | m | - | 2H |

| -NH₂ | ~3.5 - 4.5 | s (broad) | - | 2H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.[1]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum using typical parameters such as a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expert Interpretation

-

Aromatic Region: The hydroxyl group at C5 is an ortho-, para-director, leading to distinct signals for H4, H6, and H7. H7 will appear as a doublet, H6 as a doublet of doublets, and H4 as a doublet, confirming the 5-hydroxy substitution pattern.

-

Aliphatic Region: The protons on C1, C2, and C3 form a complex spin system. The C2 protons are diastereotopic and will appear as distinct multiplets. 2D NMR experiments like COSY would be essential to definitively assign the connectivity within this region.

-

Exchangeable Protons: The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are concentration and temperature-dependent. A D₂O exchange experiment can be performed to confirm their assignment; upon adding a drop of D₂O, these signals will disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle and Rationale

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shift of each signal is highly sensitive to the carbon's electronic environment, revealing the presence of aromatic, aliphatic, and functionalized carbons. This technique is complementary to ¹H NMR and is crucial for confirming the overall molecular framework.[5]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 | ~155.0 |

| C7a | ~142.5 |

| C3a | ~135.0 |

| C7 | ~125.0 |

| C4 | ~115.5 |

| C6 | ~113.0 |

| C3 | ~58.0 |

| C1 | ~38.0 |

| C2 | ~30.0 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration (15-25 mg) is beneficial if signal-to-noise is a concern.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves irradiating the proton frequencies to collapse all ¹³C-¹H couplings into single lines, simplifying the spectrum.

-

Use a sufficient number of scans and an appropriate relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons which have longer relaxation times.

-

-

Advanced Techniques (Optional): Perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) to differentiate between CH, CH₂, and CH₃ groups, which aids in definitive signal assignment.

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 3-amino-2,3-dihydro-1H-inden-5-ol, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be gently ionized, typically by protonation ([M+H]⁺), keeping the parent molecule intact. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Fragmentation patterns, observed via tandem MS (MS/MS), offer further structural confirmation.[1]

Predicted Mass Spectrum Data (ESI+)

| Ion | Formula | Predicted m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | C₉H₁₂NO⁺ | 150.0913 | Protonated Molecule |

| [M+H-NH₃]⁺ | C₉H₉O⁺ | 133.0648 | Loss of Ammonia |

| [M+H-H₂O]⁺ | C₉H₁₀N⁺ | 132.0808 | Loss of Water |

Proposed ESI-MS Fragmentation Pathway

Caption: Proposed fragmentation of 3-amino-2,3-dihydro-1H-inden-5-ol in ESI-MS.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.[1]

-

Data Acquisition:

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Acquire data in positive ion mode. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for an m/z of 150.

-

Perform a full scan analysis from m/z 50 to 500 to detect the parent ion and any potential impurities.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the precursor ion (m/z 150.09) and fragmenting it using collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

Principle and Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule. For 3-amino-2,3-dihydro-1H-inden-5-ol, IR spectroscopy will quickly confirm the presence of the key -OH, -NH₂, aromatic, and aliphatic C-H bonds.[6][7]

Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) |

| N-H Stretch | Primary Amine -NH₂ | 3300 - 3500 (two sharp bands) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-O Stretch | Phenol | 1200 - 1260 |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorption spectrum.

Integrated Spectroscopic Workflow

Confirming the structure of a novel or synthesized compound requires a logical workflow where each piece of data corroborates the others. The following diagram illustrates this integrated approach.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of 3-amino-2,3-dihydro-1H-inden-5-ol is a multi-faceted process that relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and critical piece of the structural puzzle. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, MS confirms the elemental composition and molecular weight, and IR spectroscopy validates the presence of key functional groups. Adherence to the rigorous protocols and interpretive logic outlined in this guide will ensure that researchers, scientists, and drug development professionals can confidently verify the identity and purity of this valuable chemical entity, thereby upholding the standards of scientific integrity required for advanced research and pharmaceutical development.

References

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]

-

MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-2,3-dihydro-1h-inden-1-one hydrochloride (C9H9NO). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. biosynth.com [biosynth.com]

- 4. Buy 3-amino-2,3-dihydro-1H-inden-1-ol [smolecule.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

A Technical Guide to 3-amino-2,3-dihydro-1H-inden-5-ol: Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3-amino-2,3-dihydro-1H-inden-5-ol, a chiral aminoindanol derivative. Possessing a rigid bicyclic scaffold functionalized with a reactive amine and a phenolic hydroxyl group, this molecule serves as a valuable and versatile building block in synthetic and medicinal chemistry. Its structural motifs are present in a range of pharmacologically active agents, highlighting its potential for the development of novel therapeutics. This document details its chemical structure, physicochemical properties, spectroscopic signature, synthetic strategies, and key applications for professionals in chemical research and drug development.

Introduction to the Aminoindane Scaffold

The 2,3-dihydro-1H-indene, or indane, framework is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing molecules that interact with specific biological targets. Derivatives of this scaffold are key components in a variety of therapeutic agents. For instance, the indane core is a crucial element in the synthesis of drugs like Indacaterol, a selective beta-2 adrenergic agonist used for treating chronic obstructive pulmonary disease (COPD).[1]

3-amino-2,3-dihydro-1H-inden-5-ol (also known as 5-hydroxy-3-aminoindane) emerges as a particularly valuable derivative. It combines the conformational rigidity of the indane system with three key points of chemical diversity: a chiral amino group at the 3-position, a phenolic hydroxyl group at the 5-position, and the aromatic ring itself. This trifecta of functionality makes it an attractive starting material for constructing libraries of complex molecules for biological screening and a key intermediate for targeted synthesis projects.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The core structure of 3-amino-2,3-dihydro-1H-inden-5-ol consists of a benzene ring fused to a five-membered cyclopentane ring. The key functional groups are an amino group (-NH₂) on the C3 position of the aliphatic ring and a hydroxyl group (-OH) on the C5 position of the aromatic ring, rendering it a phenol.

A critical feature of this molecule is its chirality. The carbon atom at the C3 position is a stereocenter, meaning the molecule exists as a pair of enantiomers: (3R)-3-amino-2,3-dihydro-1H-inden-5-ol and (3S)-3-amino-2,3-dihydro-1H-inden-5-ol. This is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological activities and metabolic profiles. Consequently, stereoselective synthesis or chiral resolution is essential when using this compound for pharmaceutical applications.

Caption: A plausible synthetic route from a common precursor.

Causality in Synthesis:

-

Starting Material Choice: 5-Methoxy-1-indanone is an ideal precursor because the methoxy group is a stable and common protecting group for a phenol. It directs subsequent reactions and can be easily removed in the final step.

-

Introduction of the Amine: Reductive amination is a highly efficient method for converting a ketone into an amine. This can be a one-pot reaction using an amine source (like hydroxylamine followed by reduction, or ammonium acetate and a reducing agent) that minimizes intermediate isolation steps.

-

Deprotection: The final step involves cleaving the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a classic and powerful reagent for this purpose, although other reagents like strong acids (HBr) can also be effective. This step is intentionally performed last to avoid complications from the acidic phenol proton in earlier steps.

Chemical Reactivity

The molecule's reactivity is governed by its three functional components, which can be addressed with good chemoselectivity.

Caption: Major centers of reactivity on the molecule.

-

The Amino Group: As a primary amine, this group is nucleophilic and basic. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and can participate in reductive amination with aldehydes or ketones to form secondary amines.

-

The Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

-

The Aromatic Ring: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The positions ortho to the hydroxyl group (C4 and C6) are the most likely sites for reactions like halogenation, nitration, or Friedel-Crafts reactions.

Applications in Research and Drug Development

The utility of 3-amino-2,3-dihydro-1H-inden-5-ol lies primarily in its role as a versatile synthetic intermediate.

-

Chiral Building Block: Enantiomerically pure forms of the molecule are high-value starting materials for the asymmetric synthesis of drug candidates. By building off the chiral center at C3, chemists can control the stereochemistry of the final product.

-

Scaffold for Combinatorial Chemistry: The distinct reactivity of the amine and phenol groups allows for orthogonal chemical modifications. One group can be protected while the other is functionalized, and vice-versa. This enables the rapid synthesis of a large library of diverse analogues for high-throughput screening to identify new bioactive compounds.

-

Precursor to Pharmacologically Active Classes: The aminoindane structure is a known pharmacophore for central nervous system (CNS) targets, including serotonin (5-HT) receptors. [2]Furthermore, related nitrogen-containing heterocyclic systems like indazoles have shown promise as antitumor agents. [3][4][5][6]Derivatives of 3-amino-2,3-dihydro-1H-inden-5-ol are therefore logical candidates for investigation in oncology and neuropharmacology research programs.

Experimental Protocols

The following protocols are representative examples of how to functionalize the molecule. They are designed as self-validating systems where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product can be characterized by standard spectroscopic methods.

Protocol: N-Acetylation of the Amino Group

This protocol demonstrates the selective acylation of the amine in the presence of the phenol.

-

Reagents & Setup:

-

3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq)

-

Dichloromethane (DCM, anhydrous, approx. 0.1 M solution)

-

Triethylamine (TEA, 1.2 eq)

-

Acetyl chloride (1.1 eq)

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

Dissolve 3-amino-2,3-dihydro-1H-inden-5-ol in anhydrous DCM in the flask.

-

Cool the solution to 0°C using an ice bath. Causality: This is to control the exothermicity of the acylation reaction and prevent side reactions.

-

Add triethylamine to the solution. Causality: TEA acts as a base to neutralize the HCl byproduct generated from the reaction of the amine with acetyl chloride, driving the reaction to completion.

-

Slowly add acetyl chloride dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Workup & Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure N-(5-hydroxy-2,3-dihydro-1H-inden-3-yl)acetamide.

-

Protocol: O-Methylation of the Phenolic Group

This protocol demonstrates the selective alkylation of the phenol via a Williamson ether synthesis.

-

Reagents & Setup:

-

3-amino-2,3-dihydro-1H-inden-5-ol (1.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Methyl iodide (CH₃I, 1.5 eq)

-

Round-bottom flask with magnetic stirrer.

-

-

Procedure:

-

Combine 3-amino-2,3-dihydro-1H-inden-5-ol and anhydrous potassium carbonate in the flask.

-

Add anhydrous DMF to create a stirrable suspension.

-

Add methyl iodide to the mixture. Causality: Methyl iodide is a reactive electrophile for the Sₙ2 reaction.

-

Heat the reaction to 50-60°C and stir for 4-6 hours. Monitor by TLC. Causality: Heating increases the rate of reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol but generally not the amine, providing selectivity.

-

-

Workup & Purification:

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify by flash column chromatography to yield the pure 3-amino-5-methoxy-2,3-dihydro-1H-indene.

-

Safety and Handling

As a laboratory chemical, 3-amino-2,3-dihydro-1H-inden-5-ol must be handled with appropriate care.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. [7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. [7] |

| Serious Eye Damage | H318 | Causes serious eye damage. [7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation. [7] |

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling. [7]- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8]- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

3-amino-2,3-dihydro-1H-inden-5-ol is a potent chemical tool for researchers in organic synthesis and drug discovery. Its defined stereochemistry and orthogonally reactive functional groups provide a robust platform for creating novel molecular architectures. The established presence of the aminoindane scaffold in biologically active molecules provides a strong rationale for its continued exploration. Future research will likely focus on the development of efficient, stereoselective syntheses of its derivatives and the systematic evaluation of these new chemical entities against a wide array of biological targets, from GPCRs in the central nervous system to enzymes implicated in cancer and infectious diseases.

References

- Google Patents. (n.d.). EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates.

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]

-

OUCI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]

-

PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 3-amino-2,3-dihydro-1H-inden-5-ol(168902-76-9). Retrieved from [Link]

-

Lesyk, R., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 25(23), 5764. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 3-Amino-2,3-dihydro-1H-inden-5-ol. Retrieved from [Link]

-

Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

Sources

- 1. EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google Patents [patents.google.com]

- 2. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Biological Activity Screening of Novel Aminoindan Derivatives

Prepared by a Senior Application Scientist

Introduction: The Aminoindan Scaffold - A Privileged Structure in Medicinal Chemistry

The aminoindan ring system, characterized by a fusion of a benzene ring and a five-membered cyclopentane ring bearing an amino group, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is frequently found in biologically active compounds, serving as a versatile template for the design of novel therapeutic agents.[3] The constrained cyclic structure of aminoindan derivatives provides a defined spatial arrangement of pharmacophoric features, enabling precise interactions with biological targets.[2]

The therapeutic relevance of aminoindan derivatives is broad, with documented activities including antibacterial, antiviral, antiapoptotic, antipyretic, analgesic, anticonvulsant, and antiparkinsonian effects.[1][2] Notably, compounds incorporating the 1-aminoindan moiety are recognized for their significant activities within the central nervous system.[3] For instance, rasagiline, an anti-Parkinsonian drug, is metabolized to 1-(R)-aminoindan, which itself exhibits neuroprotective properties.[4] Furthermore, various aminoindan derivatives have been investigated as monoamine transporter inhibitors, highlighting their potential in treating neuropsychiatric disorders.[5][6]

This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of novel aminoindan derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for key assays. The focus is on providing a logical and scientifically rigorous framework for evaluating the therapeutic potential of this important class of compounds.

Part 1: Screening for Neuroprotective Activities

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function.[7] Oxidative stress is a key pathological factor in these disorders.[8] Aminoindan derivatives have shown promise as neuroprotective agents, and this section details the screening assays to evaluate their potential in this area.[4]

Monoamine Oxidase (MAO) Inhibition Assays

1.1.1 Rationale: MAO in Neurodegenerative Diseases

Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin.[9] There are two isoforms, MAO-A and MAO-B.[9] Elevated MAO-B activity is associated with aging and neurodegenerative diseases like Parkinson's, where it contributes to the depletion of dopamine and the generation of reactive oxygen species.[7][8] Therefore, inhibitors of MAO, particularly MAO-B, are a major class of drugs for treating Parkinson's disease.[7][9] Screening novel aminoindan derivatives for MAO inhibitory activity is a critical step in identifying potential anti-Parkinsonian agents.[4]

1.1.2 In Vitro MAO Inhibition Screening: A Fluorometric Approach

This protocol describes a high-throughput, fluorometric assay to screen for MAO inhibitors. The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate.[9]

-

Principle of the Assay: MAO reacts with a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The fluorescence intensity is directly proportional to the MAO activity. Inhibitors will reduce the fluorescence signal.

1.1.3 Workflow for MAO Inhibition Assay

Caption: Workflow for the fluorometric MAO inhibition assay.

1.1.4 Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of the test aminoindan derivatives and a known MAO inhibitor (e.g., pargyline for MAO-B) in DMSO.

-

Prepare working solutions of MAO-A or MAO-B enzyme, p-tyramine substrate, horseradish peroxidase, and a fluorescent probe in assay buffer according to the manufacturer's instructions (e.g., EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit).[9]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the enzyme solution to each well.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the known inhibitor to the positive control wells and 10 µL of DMSO to the negative control (no inhibition) wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Add 40 µL of the working substrate/probe/HRP solution to each well to start the reaction.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm using a fluorescence plate reader.[9]

-

1.1.5 Data Analysis and Interpretation

-

Percentage Inhibition Calculation: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

-

IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assays

1.2.1 Rationale: AChE in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine.[10] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[11][12] Inhibiting AChE increases the levels and duration of action of acetylcholine, which is a key therapeutic strategy for managing Alzheimer's disease.[10] Therefore, screening aminoindan derivatives for AChE inhibitory activity is essential for identifying potential treatments for this neurodegenerative disorder.

1.2.2 In Vitro AChE Inhibition Screening: A Colorimetric Approach (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.[11]

-

Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[11][13] The rate of color development is proportional to the AChE activity.

1.2.3 Workflow for AChE Inhibition Assay

Caption: Workflow for the colorimetric AChE inhibition assay.

1.2.4 Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare stock solutions of test compounds and a known AChE inhibitor (e.g., donepezil) in DMSO.

-

Prepare working solutions of AChE, acetylthiocholine, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of buffer or DMSO.

-

Add 10 µL of the AChE enzyme solution to each well and mix.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the acetylthiocholine solution to each well.

-

Incubate the plate at 37°C for 10-20 minutes.

-

-

Detection:

-

Measure the absorbance at 412 nm using a microplate reader.[11]

-

1.2.5 Data Analysis and Interpretation

-

Percentage Inhibition Calculation: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

IC₅₀ Determination: Similar to the MAO assay, plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value through non-linear regression.

Part 2: Screening for Anticancer and Cytotoxic Activities

Several aminoindan derivatives have been explored for their potential as anticancer agents.[14] A primary step in this evaluation is to assess their general cytotoxicity and antiproliferative effects on cancer cell lines.[15]

Cell Proliferation and Cytotoxicity Assays

2.1.1 Rationale: Assessing General Cytotoxicity and Antiproliferative Effects

Cell-based assays are crucial in drug discovery to determine the effect of compounds on cell viability and proliferation.[16][17] These assays help identify compounds that are toxic to cells, a desirable trait for anticancer drugs but an adverse effect for other therapeutic indications.[18]

2.1.2 Cell-Based MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

-

Principle of the Assay: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

2.1.3 Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

2.1.4 Detailed Experimental Protocol

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HCT116, A549) under standard conditions.[14]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminoindan derivatives and a positive control cytotoxic drug (e.g., etoposide) in the culture medium.[14]

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay and Detection:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

2.1.5 Data Analysis and Interpretation

-

Percentage Viability Calculation: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

-

IC₅₀ Determination: Plot the percentage viability against the logarithm of the compound concentration to calculate the IC₅₀ value, which represents the concentration that inhibits cell growth by 50%.

Part 3: Screening for Antibacterial Activities

The aminoindan scaffold is present in molecules with antibacterial properties.[1][2] The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

3.1.1 Rationale: Quantifying Antibacterial Potency

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a bacterium.[1]

3.1.2 Detailed Experimental Protocol

-

Preparation:

-

Prepare a stock solution of the aminoindan derivatives in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, A. baumannii) in a broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the stock solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

Add 50 µL of the bacterial inoculum to each well.

-

Include a positive control for growth (broth + inoculum) and a negative control for sterility (broth only).

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

3.1.3 Data Analysis and Interpretation

The MIC value is reported in µg/mL.[1] A lower MIC value indicates greater antibacterial potency. The results can be compared to those of standard antibiotics.

3.1.4 Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC determination assay.

Part 4: Data Presentation and Summary

Clear and concise presentation of screening data is essential for comparing the activities of novel compounds and for identifying structure-activity relationships.

Tabular Summary of Screening Results

Table 1: MAO-A and MAO-B Inhibition Data for Novel Aminoindan Derivatives

| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| AIND-001 | 15.2 | 0.8 | 19.0 |

| AIND-002 | 2.5 | 1.1 | 2.3 |

| AIND-003 | > 50 | 25.6 | - |

| Pargyline | 20.1 | 0.05 | 402 |

Table 2: AChE Inhibition Data for Novel Aminoindan Derivatives

| Compound ID | AChE IC₅₀ (µM) |

|---|---|

| AIND-001 | 5.6 |

| AIND-002 | 12.3 |

| AIND-003 | > 100 |

| Donepezil | 0.02 |

Table 3: Cytotoxicity (IC₅₀) Data in Cancer Cell Lines

| Compound ID | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|

| AIND-001 | 22.4 | 35.1 |

| AIND-002 | > 50 | > 50 |

| AIND-003 | 8.9 | 15.2 |

| Etoposide | 1.5 | 2.1 |

Table 4: Minimum Inhibitory Concentrations (MIC) against Bacterial Strains

| Compound ID | S. aureus MIC (µg/mL) | A. baumannii MIC (µg/mL) |

|---|---|---|

| AIND-001 | 128 | > 256 |

| AIND-002 | 64 | 128 |

| AIND-003 | 16 | 32 |

| Vancomycin | 1 | - |

| Ciprofloxacin | 0.5 | 1 |

Conclusion: Synthesizing the Results and Future Directions

This guide has outlined a systematic approach to the biological activity screening of novel aminoindan derivatives, covering key therapeutic areas such as neuroprotection, cancer, and infectious diseases. The provided protocols are robust, reproducible, and amenable to high-throughput screening, enabling the efficient evaluation of compound libraries.

The data generated from these assays will form the basis for establishing structure-activity relationships (SAR). By correlating the chemical modifications of the aminoindan scaffold with the observed biological activities, researchers can rationally design and synthesize next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Promising lead compounds identified through this screening cascade can then be advanced to more complex cellular and in vivo models for further preclinical development. The versatility of the aminoindan scaffold, combined with a rigorous and logical screening strategy, holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

-

Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

-

A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference. PubMed. Available at: [Link]

-

A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

-

Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. PubMed. Available at: [Link]

-

High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. CiteSeerX. Available at: [Link]

-

Natural Products and Biotechnology - Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. NIH. Available at: [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

-

Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available at: [Link]

-

Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

-

A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers. Available at: [Link]

-

Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PubMed Central. Available at: [Link]

-

Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

-

2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. Available at: [Link]

-

Biologically active compounds with 1-aminoindane moiety. ResearchGate. Available at: [Link]

-

Aminoindane derivatives. ResearchGate. Available at: [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]

-

The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Available at: [Link]

- Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Semantic Scholar. Available at: [Link]

-

Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Available at: [Link]

-

Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. Available at: [Link]

-

Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. Available at: [Link]

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]

-

Synthesis and characterization of novel ?-amino acid derivatives. ResearchGate. Available at: [Link]

-

Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. Available at: [Link]

-

Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC - NIH. Available at: [Link]

-

The causal role of circulating amino acids on neurodegenerative disorders: A two-sample Mendelian randomization study. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ayurvedjournal.com [ayurvedjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases | MDPI [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

- 12. attogene.com [attogene.com]

- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. news-medical.net [news-medical.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-amino-2,3-dihydro-1H-inden-5-ol for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, profoundly influencing its absorption, bioavailability, formulation, and ultimate therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for understanding, determining, and interpreting the solubility of 3-amino-2,3-dihydro-1H-inden-5-ol, a substituted aminoindane of interest to medicinal chemistry and drug discovery. Due to the absence of extensive published solubility data for this specific molecule, this document serves not as a repository of existing values, but as an expert-led guide to generating and interpreting this crucial data. We will delve into the physicochemical properties that govern its solubility, provide a strategic rationale for solvent selection, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this compound to enable informed decision-making in their research and development programs.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" provides a foundational understanding: a solute's ability to dissolve is maximized when the strength of solute-solvent interactions is comparable to the solute-solute and solvent-solvent interactions.[3]

Chemical Structure and Properties:

-

Compound Name: 3-amino-2,3-dihydro-1H-inden-5-ol

-

CAS Number: 168902-76-9[4]

-

Molecular Formula: C₉H₁₁NO[5]

-

Molecular Weight: 149.19 g/mol [5]

Figure 1. Chemical structure of 3-amino-2,3-dihydro-1H-inden-5-ol.

Structural Analysis and Predictions:

The structure of 3-amino-2,3-dihydro-1H-inden-5-ol contains distinct functional groups that dictate its likely solubility profile:

-

Non-Polar Core: The fused bicyclic indane system provides a rigid, hydrophobic core, which will favor solubility in non-polar organic solvents.

-

Polar Functional Groups: The presence of a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group introduces significant polarity. These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting favorable interactions with polar protic solvents like water, ethanol, and methanol.[6]

-

pH-Dependent Ionization: The primary amine is basic and will be protonated (R-NH₃⁺) at acidic pH. The phenolic hydroxyl is weakly acidic and will be deprotonated (R-O⁻) at high pH. This ionizability is the most critical factor for its aqueous solubility. We can predict a U-shaped pH-solubility profile, with significantly higher solubility at low pH (due to the formation of the highly polar ammonium salt) and moderately increased solubility at very high pH, with a minimum solubility point near its isoelectric point.

While computational methods and machine learning models can offer solubility predictions, they are often unreliable for molecules that are dissimilar to their training sets.[3][7][8] Therefore, for a novel or under-characterized compound like this, experimental determination is non-negotiable for accurate assessment.

A Strategic Framework for Solvent Selection

A comprehensive solubility profile requires testing in a well-chosen panel of solvents that are relevant to the various stages of drug development, from synthesis and purification to formulation and in vitro screening. Our strategy is to classify solvents based on their properties and intended application.

-

Aqueous Buffers: Testing across the physiological pH range of 1.2 to 6.8 is mandated by regulatory bodies like the ICH for biopharmaceutics classification.[9][10][11] This is the most critical data for predicting oral absorption.

-

Polar Protic Solvents: Solvents like ethanol and IPA are common in formulations and crystallization processes.

-

Polar Aprotic Solvents: DMSO is the universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS). Understanding solubility in these solvents is vital for ensuring compound integrity in biological assays.

-

Non-Polar Solvents: Data in solvents like DCM or toluene is useful for chemists designing synthesis and purification schemes.

Gold Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent under stable conditions. It is the definitive value for lead optimization and pre-formulation.[12][13] The shake-flask method, though labor-intensive, remains the gold standard for its accuracy and reliability.[14]

Detailed Experimental Protocol:

-

Preparation and Calibration:

-

Prepare all solvents and aqueous buffers. For buffers between pH 1.2 and 6.8, use standard pharmacopoeial recipes.[9]

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Methanol).

-

Generate a multi-point calibration curve using a validated HPLC-UV or LC-MS method to establish a linear relationship between concentration and analytical response.

-

-

Incubation to Equilibrium:

-

Add an excess amount of solid 3-amino-2,3-dihydro-1H-inden-5-ol to a glass vial (e.g., 2-5 mg into 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[14]

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a consistent agitation speed and controlled temperature (typically 25°C for standard conditions or 37°C for biological relevance).[15]

-

Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the dissolution process has reached a true equilibrium.[13][16]

-

-

Phase Separation:

-

Carefully remove the vials from the shaker. Allow any suspended particles to settle.

-

To separate the dissolved solute from the undissolved solid, either centrifuge the vials at high speed and draw from the supernatant or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate/supernatant with an appropriate solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the validated analytical method.

-

Calculate the concentration in the original undiluted sample, which represents the thermodynamic solubility.

-

-

Self-Validation System:

-

Confirm Excess Solid: After sampling, visually inspect each vial to confirm that undissolved solid material is still present. If all material has dissolved, the experiment is invalid for that solvent as saturation was not achieved.

-

Verify pH: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to ensure the compound did not alter the buffer's pH, which would affect the result.[11][14]

-

High-Throughput Screening: Kinetic Solubility for Early Discovery

In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid, less material-intensive method for flagging potential solubility liabilities in large compound sets.[17][18] This method measures the point of precipitation from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[16][19]

-

Principle: A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer. The compound may initially dissolve but then precipitate out as it is not at thermodynamic equilibrium. The concentration remaining in solution after a short incubation (e.g., 1-2 hours) is the kinetic solubility.[20][21]

-

Methodology: This is often performed in a 96-well plate format. After adding the DMSO stock to the buffer and incubating, the plate is either filtered or centrifuged. The concentration in the resulting solution is then determined, often by UV absorbance using a plate reader or by nephelometry, which measures light scattering from precipitated particles.[18]

-

Interpretation: Kinetic solubility values are almost always higher than thermodynamic solubility.[22] They are useful for rank-ordering compounds and for troubleshooting in vitro assays where precipitation could cause artifacts, but they should not be used for definitive formulation decisions.[18]

Data Presentation and Interpretation

All quantitative solubility data should be organized into a clear, structured table to facilitate analysis and comparison. Researchers should use the following template to record their experimentally determined values.

| Solvent System | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Notes / Observations |

| 0.1 N HCl (pH ~1.2) | Aqueous Buffer | 25 | Experimental Value | Calculated Value | Expected to be high |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | 25 | Experimental Value | Calculated Value | |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | 25 | Experimental Value | Calculated Value | |

| Water (DI) | Polar Protic | 25 | Experimental Value | Calculated Value | |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | Expected to be high |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value | Expected to be low |

| Hexanes | Non-Polar | 25 | Experimental Value | Calculated Value | Expected to be very low |

Conclusion

For any research or development program, relying on prediction is insufficient. The robust, self-validating shake-flask protocol detailed herein provides the gold standard for determining the thermodynamic solubility, a critical parameter for any downstream application. By systematically applying this framework, researchers can generate the high-quality, reliable data necessary to guide compound selection, design effective formulations, and ultimately accelerate the path of this promising chemical scaffold toward clinical and therapeutic success.

References

-

Falcone, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Pop, A. L., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

PCBIS. Thermodynamic solubility. Available at: [Link]

-

PubChem. 3-amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]

-

Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available at: [Link]

-

BIOFOUNT. 3-amino-2,3-dihydro-1H-inden-5-ol(168902-76-9). Available at: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Amino-2,3-dihydro-1H-inden-5-ol , 168902-76-9 - CookeChem [cookechem.com]

- 5. biosynth.com [biosynth.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. admescope.com [admescope.com]

- 16. enamine.net [enamine.net]

- 17. bmglabtech.com [bmglabtech.com]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Utility of 3-amino-2,3-dihydro-1H-inden-5-ol

Abstract

3-amino-2,3-dihydro-1H-inden-5-ol is a chiral aminoindanol derivative poised as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a primary amine on the cyclopentyl ring and a hydroxyl group on the aromatic ring, offers multiple avenues for derivatization. This guide provides an in-depth analysis of its chemical properties, proposes a logical and robust synthetic pathway, and explores its potential applications as a scaffold for novel therapeutic agents and as a ligand in asymmetric synthesis. We will delve into the causality behind strategic synthetic decisions, from precursor selection to stereochemical control, grounding our discussion in established chemical principles.

Introduction and Molecular Overview

The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, aminoindanols are of particular interest due to their rigid bicyclic structure, which can precisely orient functional groups for optimal interaction with biological targets. 3-amino-2,3-dihydro-1H-inden-5-ol (also known as 5-hydroxy-3-aminoindane) is a notable member of this family. Its structure, incorporating both a nucleophilic amine and a phenolic hydroxyl group, makes it a versatile intermediate for creating diverse chemical libraries.[1] The inherent chirality at the C3 position further enhances its value, as stereochemistry is a critical determinant of pharmacological activity. This document serves as a technical primer on the synthesis and potential utility of this compound, designed to equip researchers with the foundational knowledge for its effective application.

Physicochemical and Structural Data